2-(4-Nitrophenyl)oxazole
Overview
Description
2-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom The presence of a nitrophenyl group at the second position of the oxazole ring imparts unique chemical and physical properties to the compound
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile heterocyclic nature .
Mode of Action
It is known that oxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Oxazole derivatives have been reported to impact a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of heterocyclic compounds like oxazoles .
Biochemical Analysis
Biochemical Properties
Oxazoles, the class of compounds to which 2-(4-Nitrophenyl)oxazole belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazoles are known to undergo deprotonation at C2, and the resulting lithio salt exists in equilibrium with a ring-opened enolate-isonitrile, which can be trapped by silylation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
In the laboratory, this compound can be synthesized by the condensation of 4-nitrobenzoyl chloride with glycine, followed by cyclization under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing the nitro group.
Reduction: 2-(4-Aminophenyl)oxazole.
Oxidation: Oxidized oxazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Nitrophenyl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: It is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-(4-Nitrophenyl)oxazole can be compared with other similar compounds, such as:
2-Phenyl-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Aminophenyl)oxazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
2-(4-Methoxyphenyl)oxazole: Contains a methoxy group, which affects its electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVYYMFLQGIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450426 | |
Record name | 2-(4-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-08-0 | |
Record name | 2-(4-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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